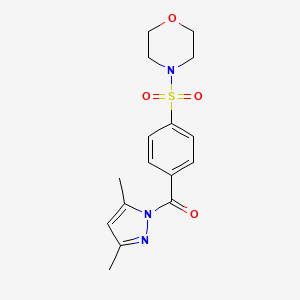
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of pharmacological activities, including central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of various hydrazides with appropriate ketones or aldehydes. For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated the potential for central nervous system depressant activity and anticonvulsant properties . Similarly, the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone involved the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide in absolute ethanol . These methods highlight the versatility and adaptability of pyrazole chemistry for generating compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their pharmacological properties. For example, the non-planar structure of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and its C1 point group symmetry were determined using computational calculations and density functional theory (DFT) . Structural parameters such as bond lengths, bond angles, and dihedral angles were obtained from optimized molecular geometry and discussed in relation to their stability and reactivity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The synthesis processes often involve the use of recyclable reaction media and catalytic amounts of acids, which provide greener methods by avoiding hazardous and toxic solvents . The reactivity of these compounds can be further understood by studying their frontier molecular orbitals and global chemical reactivity parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the infrared vibrational spectral bands and electronic spectral properties of these compounds can be explored using experimental techniques and computational methods, such as time-dependent DFT . The solvent effect on the wavelength of absorption and the strength and stability of the molecules are also important factors that contribute to their pharmacological potential .
Aplicaciones Científicas De Investigación
Colorimetric and Fluorescent Sensors
- A Schiff base derived from antipyrine and benzoin exhibited colorimetric and fluorescent responses to metal ions, suggesting applications in metal ion detection (Soufeena & Aravindakshan, 2019).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives demonstrated central nervous system depressant activity, potential anticonvulsant properties, and some showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
- A series of thiophene-based heterocyclic compounds were evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with some compounds showing significant inhibitory activities (Cetin, Türkan, Bursal, & Murahari, 2021).
- Synthesized pyrazole derivatives exhibited in vitro anticoronavirus and antitumoral activities, indicating their potential as therapeutic agents (Jilloju et al., 2021).
Synthesis and Structural Analysis
- Unsymmetrical tetrazine derivatives including a compound with pyrazole and morpholine features were synthesized, demonstrating the utility of such structures in chemical synthesis and structural analysis (Xu, Yang, Jiang, & Ke, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-11-13(2)19(17-12)16(20)14-3-5-15(6-4-14)24(21,22)18-7-9-23-10-8-18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEIHLNJVCMPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
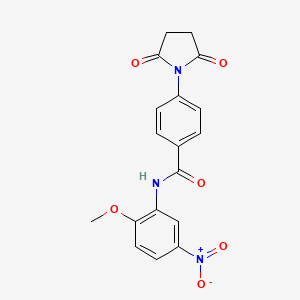
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
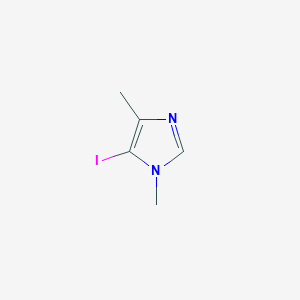
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
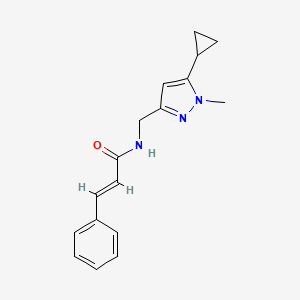
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
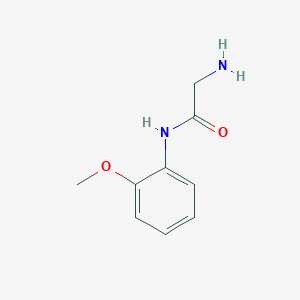
![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)
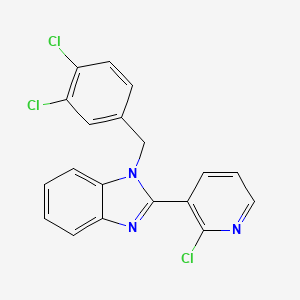
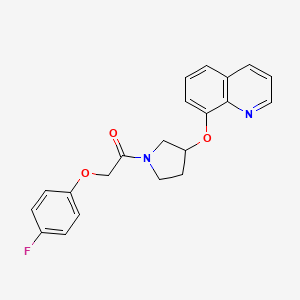
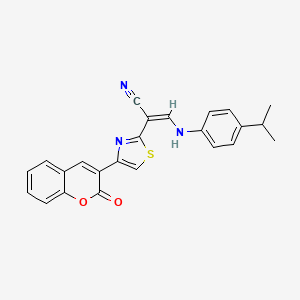
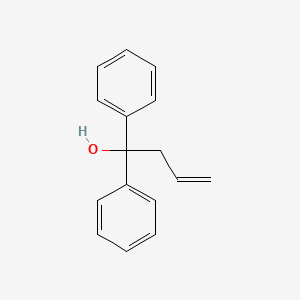
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)